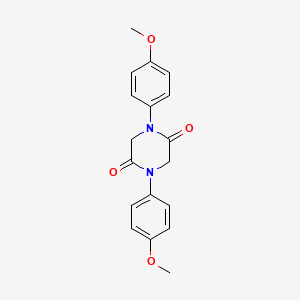

1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione

Description

Structure

3D Structure

Properties

CAS No. |

21535-05-7 |

|---|---|

Molecular Formula |

C18H18N2O4 |

Molecular Weight |

326.3 g/mol |

IUPAC Name |

1,4-bis(4-methoxyphenyl)piperazine-2,5-dione |

InChI |

InChI=1S/C18H18N2O4/c1-23-15-7-3-13(4-8-15)19-11-18(22)20(12-17(19)21)14-5-9-16(24-2)10-6-14/h3-10H,11-12H2,1-2H3 |

InChI Key |

USVMSKJDIQQFCA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(=O)N(CC2=O)C3=CC=C(C=C3)OC |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Aldehyde Condensation

A robust route involves condensing 4-methoxybenzaldehyde with a 2,5-diketopiperazine core. Stewart et al. demonstrated that piperazine-2,5-diones undergo K₂CO₃-mediated condensation with methoxylated benzaldehydes in DMF at room temperature . Using two equivalents of 4-methoxybenzaldehyde, the reaction selectively forms the (Z,Z)-1,4-bis(4-methoxyphenyl)piperazine-2,5-dione via a tandem aldol-like mechanism.

Optimized Protocol :

-

Reagents : 4-Methoxybenzaldehyde (2.2 equiv), K₂CO₃ (1.1 equiv), DMF (anhydrous).

-

Reaction Time : 24 hours at 25°C.

-

Workup : Quenching with H₂O, extraction with ethyl acetate, and column chromatography (SiO₂, hexane/EtOAc).

This method is highly regioselective and avoids high-temperature conditions, making it suitable for sensitive substrates.

One-Pot Synthesis from Chloroacetanilide Derivatives

Hazra et al. reported a one-pot synthesis of 1,4-diarylpiperazine-2,5-diones using chloroacetanilides and glyoxylic acid . Adapting this method, 4-methoxyphenyl chloroacetamide reacts with glyoxylic acid in aqueous acetic acid under reflux (100–105°C) for 6–8 hours. The reaction proceeds via imine formation, followed by cyclodehydration.

Reaction Parameters :

-

Temperature : Reflux (100–105°C).

This approach minimizes intermediate isolation steps but requires careful pH control to prevent hydrolysis.

Comparative Analysis of Synthetic Methods

*Estimated from analogous reactions.

Mechanistic Insights and Side Reactions

-

Cyclization Method : Competing hydrolysis of the haloacetyl intermediate may occur if moisture is present, necessitating anhydrous conditions .

-

Aldehyde Condensation : Excess aldehyde drives the reaction to completion but may lead to over-alkylation if uncontrolled .

-

One-Pot Synthesis : Glyoxylic acid acts as a carbonyl source but can decarboxylate under strongly acidic conditions, requiring buffered systems .

Chemical Reactions Analysis

1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can yield different reduced forms of the compound.

Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions

Scientific Research Applications

Antioxidative Activity

Recent studies have highlighted the antioxidative properties of 1,4-bis(4-methoxyphenyl)piperazine-2,5-dione derivatives. A series of novel derivatives were synthesized and evaluated for their ability to combat oxidative stress, which is implicated in various neurodegenerative diseases and psychiatric disorders.

Case Study: SH-SY5Y Cells

In a study involving SH-SY5Y neuroblastoma cells, various derivatives were tested for toxicity and protective effects against hydrogen peroxide-induced oxidative damage. The results indicated that most compounds were non-toxic at concentrations up to 80 μM and effectively protected cells from oxidative injury at lower concentrations .

Anticancer Properties

The potential anticancer applications of this compound have also been explored. Research indicates that certain derivatives may possess cytotoxic effects against various human tumor cell lines.

Case Studies

- In studies involving melanoma cell lines, specific derivatives exhibited notable cytotoxicity and induced apoptosis through caspase activation and poly-(ADP-ribose)-polymerase (PARP) cleavage .

- Other derivatives were tested for their ability to inhibit proliferation in various cancer cell lines, showing promise as candidates for further development into therapeutic agents .

Summary of Findings

The following table summarizes the key findings from recent research on this compound:

| Application | Mechanism of Action | Key Findings |

|---|---|---|

| Antioxidative | Reduces ROS; stabilizes mitochondrial potential | Protects SH-SY5Y cells from oxidative damage |

| Promotes IL-6/Nrf2 feedback loop | Non-toxic at 80 μM; effective at lower concentrations | |

| Anticancer | Induces apoptosis via caspase activation | Cytotoxic to melanoma cell lines; activates apoptotic pathways |

| Inhibits proliferation in tumor cell lines | Promising candidates for therapeutic development |

Mechanism of Action

The mechanism of action of 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues within the 1,4-Disubstituted Piperazine-2,5-dione Series

Monosubstituted Derivatives (7a–7e Series)

Compounds such as 1-(4-methoxyphenyl)piperazine-2,5-dione (7e) and 1-phenylpiperazine-2,5-dione (7c) lack the second aromatic substituent, resulting in reduced steric hindrance and lower antioxidant efficacy compared to the bis-substituted target compound. For example, 7e exhibited moderate ROS-scavenging activity but was less effective than disubstituted derivatives in protecting SH-SY5Y cells from H2O2-induced apoptosis .

Disubstituted Derivatives (9a–9s Series)

The target compound shares structural similarities with derivatives like 9a [1-(3,5-dimethoxyphenyl)-4-(4-methoxybenzoyl)piperazine-2,5-dione] and 9r (the most active compound in the series). Key differences include:

- Substituent Position : The para-methoxy groups in the target compound may enhance π-π stacking interactions with biological targets compared to meta-substituted analogues like 9a .

- Bioactivity : Compound 9r demonstrated superior antioxidative activity (EC50 = 8.2 μM) by modulating the IL-6/Nrf2 pathway, suggesting that electron-rich aromatic groups amplify antioxidant effects .

Table 1: Comparison of Selected 1,4-Disubstituted Piperazine-2,5-dione Derivatives

Natural Bisepoxylignans (e.g., Sesamin, Syringaresinol)

Natural bisepoxylignans share antioxidant properties with synthetic DKPs but differ structurally and synthetically:

- Activity: Syringaresnol isolated from Zea mays showed potent antioxidative activity (EC50 = 5.8 μM) but requires complex extraction protocols, unlike synthetic DKPs .

Arylidene Derivatives (e.g., 3-Benzylidene-6-methylpiperazine-2,5-dione)

Arylidene-substituted DKPs exhibit conjugated systems that enhance UV absorption but may reduce metabolic stability compared to the target compound’s non-conjugated structure .

Methylthio Derivatives (e.g., 1,4-Dimethyl-3,6-bis(methylthio)piperazine-2,5-dione)

Structural Isomers and Conformational Effects

Key Research Findings and Implications

Synthetic Accessibility : The target compound’s lack of chiral centers and straightforward synthesis (via Staudinger/aza-Wittig reactions) offer advantages over natural bisepoxylignans and complex arylidene DKPs .

Antioxidant Mechanism : Disubstituted DKPs like 9r activate the Nrf2 pathway, suggesting that the target compound’s para-methoxy groups could enhance this mechanism through increased electron donation .

Structure-Activity Relationship (SAR) : Para-substituted aromatic groups improve antioxidative activity compared to meta- or ortho-substituted analogues, as seen in the 9a–9s series .

Biological Activity

1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione is a synthetic compound that has gained attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHNO

- Molecular Weight : 342.34 g/mol

- Chemical Structure : The compound features two methoxy-substituted phenyl groups attached to a piperazine core with diketone functionalities at the 2 and 5 positions.

The methoxy groups enhance the compound's solubility and may influence its interaction with biological targets, making it a subject of interest in medicinal chemistry .

Antioxidant Activity

Research indicates that derivatives of piperazine-2,5-dione exhibit significant antioxidant properties. A study demonstrated that certain derivatives reduced reactive oxygen species (ROS) production and stabilized mitochondrial membrane potential, thereby promoting cell survival under oxidative stress conditions. This suggests potential applications in treating diseases associated with oxidative damage .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties. Studies have shown that piperazine derivatives can exhibit broad-spectrum activity against both Gram-positive and Gram-negative bacteria. The structural features of this compound may enhance its binding affinity to bacterial targets, contributing to its efficacy as an antimicrobial agent.

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, including anxiolytic and antidepressant activities. The unique substitution pattern in this compound may improve its interaction with neurotransmitter receptors. This has led to investigations into its potential as a therapeutic agent for mood disorders .

Antioxidative Studies

In a study published in Antioxidants, various 1,4-disubstituted piperazine-2,5-dione derivatives were synthesized and evaluated for their antioxidative activity. Among these compounds, one derivative exhibited superior activity by decreasing ROS levels and enhancing cell viability via an IL-6/Nrf2 positive-feedback loop .

| Compound | IC50 (μM) | Mechanism |

|---|---|---|

| Compound 9r | 20 | Reduces ROS production |

| Compound 9a | 25 | Stabilizes mitochondrial membrane |

Antimicrobial Studies

A study highlighted the broad-spectrum antimicrobial activity of piperazine derivatives against pathogenic bacteria. The findings support the exploration of this compound as a potential lead compound for developing new antibiotics.

Q & A

Basic: What synthetic methodologies are recommended for synthesizing 1,4-Bis(4-methoxyphenyl)piperazine-2,5-dione?

Answer:

The synthesis typically involves condensation reactions between appropriately substituted aromatic amines and diketone precursors. Key steps include:

- Nucleophilic substitution : Reacting 4-methoxyphenylamine with a diketone (e.g., oxalyl chloride) under inert conditions.

- Cyclization : Using dehydrating agents (e.g., PCl₃ or H₂SO₄) to form the piperazine-2,5-dione core.

- Purification : Recrystallization from ethanol or methanol to isolate the product.

For structural analogs, single-crystal X-ray diffraction (XRD) is critical for confirming the bicyclic piperazinedione framework and substituent positions . Reaction optimization (e.g., temperature, solvent polarity) can improve yields, as demonstrated in similar piperazine derivatives .

Advanced: How can computational methods enhance the design of novel derivatives of this compound?

Answer:

Computational strategies such as density functional theory (DFT) and reaction path searching (e.g., using quantum chemical calculations) enable:

- Transition state analysis : Predicting energy barriers for cyclization steps.

- Electronic property modeling : Assessing substituent effects on aromatic rings to guide bioactivity optimization.

- Experimental condition narrowing : Combining computational predictions with high-throughput screening to reduce trial-and-error approaches .

For example, DFT can identify optimal electron-donating groups (e.g., methoxy substituents) to stabilize intermediates, as observed in related piperazinediones .

Basic: What safety protocols are essential when handling this compound?

Answer:

Key precautions include:

- Personal protective equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact (Category 2A hazard) .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- Storage : In airtight containers at 2–8°C to prevent degradation .

Hazard Statements : H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) require adherence to GHS protocols .

Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer:

Discrepancies (e.g., NMR splitting patterns vs. XRD data) require:

- Multi-technique validation : Cross-checking XRD (for absolute configuration) with ¹H/¹³C NMR and IR spectroscopy (functional group confirmation) .

- Dynamic NMR studies : To assess conformational flexibility in solution vs. solid-state structures.

- Computational NMR prediction : Tools like ACD/Labs or Gaussian to simulate spectra and identify outliers .

For example, crystallographic data (CCDC 1407713) resolved ambiguities in analogous compounds by confirming non-planar piperazine rings .

Basic: Which spectroscopic techniques are critical for structural confirmation?

Answer:

A multi-modal approach is required:

Advanced: What strategies optimize reaction yields in piperazinedione syntheses?

Answer:

Yield optimization involves:

- Catalyst screening : Lewis acids (e.g., ZnCl₂) to accelerate cyclization .

- Solvent polarity adjustment : Polar aprotic solvents (DMF, DMSO) enhance intermediate stability.

- Temperature control : Stepwise heating (e.g., 60°C for condensation, 100°C for cyclization).

For example, in analogous syntheses, yields improved from 45% to 72% by replacing THF with DMF .

Advanced: How do structural modifications impact biological activity in piperazinediones?

Answer:

Structure-activity relationship (SAR) studies reveal:

- Methoxy positioning : Para-substitution (4-methoxy) enhances electron donation, improving receptor binding in opioid analogs .

- Ring rigidity : Piperazinedione cores restrict conformational flexibility, increasing selectivity .

- Side-chain functionalization : Chloroacetyl or benzodioxinyl groups (as in related compounds) introduce hydrogen-bonding motifs for targeted interactions .

Computational docking studies (e.g., AutoDock Vina) can predict binding affinities before synthetic efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.